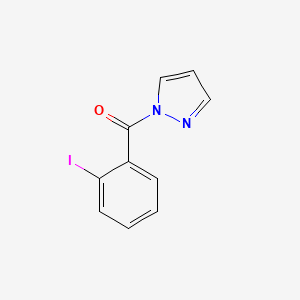

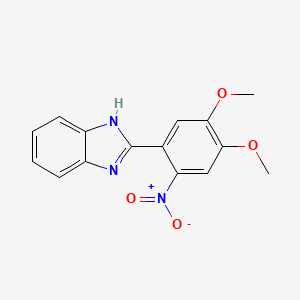

1-(2-iodobenzoyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-iodobenzoyl)-1H-pyrazole is a compound of interest in organic chemistry due to its potential in various chemical reactions and as an intermediate in the synthesis of complex molecules. The structure of pyrazole derivatives has been extensively studied because of their relevance in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with appropriate diketones or similar precursors. For iodine-containing pyrazoles, iodination reactions or the use of iodine-based reagents can introduce the iodine moiety at a specific position on the benzoyl ring. Methods such as oxidative coupling and catalyzed reactions play a crucial role in the synthesis process (Mohammed, Vishwakarma, & Bharate, 2015; Waldo, Mehta, & Larock, 2008).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-(2-iodobenzoyl)-1H-pyrazole, can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. These analyses provide insights into the compound's geometry, electronic structure, and molecular conformations. Density Functional Theory (DFT) calculations complement these experimental methods by predicting vibrational frequencies, chemical shifts, and molecular orbital contributions (Evecen et al., 2016; Delgado et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives participate in numerous chemical reactions, including N-arylation, C-H activation, and cyclization processes. The presence of an iodine atom on the benzoyl moiety can enhance the reactivity of these compounds towards further functionalization through cross-coupling reactions. These properties make them valuable intermediates in organic synthesis for constructing complex molecular architectures (Koronatov et al., 2018; Yang et al., 2016).

Physical Properties Analysis

The physical properties of 1-(2-iodobenzoyl)-1H-pyrazole, such as melting point, solubility, and crystal structure, are influenced by its molecular geometry and the presence of the iodine atom. X-ray diffraction studies reveal the crystal packing and intermolecular interactions that dictate the solid-state structure of these compounds (Delgado et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are largely determined by the functional groups attached to the core pyrazole ring. The iodobenzoyl group in 1-(2-iodobenzoyl)-1H-pyrazole affects its electrophilic and nucleophilic properties, making it a versatile reagent for nucleophilic substitution reactions, oxidative couplings, and as a precursor for further derivatization (Mancuso et al., 2010; Jin et al., 2004).

For further reading on the topics discussed, please consult the following references:

Wissenschaftliche Forschungsanwendungen

Experimental and Theoretical Investigations

Pyrazole compounds, such as 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, have been characterized through experimental methods like IR, NMR, and X-ray diffraction, and theoretical methods using density functional theory (DFT) calculations. These investigations provide insights into their molecular geometry, vibrational frequencies, and chemical shift values, aiding in understanding their structural and electronic properties (Evecen et al., 2016).

Catalytic Applications and Synthesis

Research has shown the utility of iodine in catalyzing oxidative synthesis of complex molecules, including pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This method demonstrates the role of iodine in facilitating selective transformations, highlighting the potential of pyrazole derivatives in synthetic chemistry (Mohammed et al., 2015).

Energetic Materials and Biocidal Applications

Pyrazole derivatives have been explored for their application in energetic materials and biocides. Sodium salts of iodine-rich pyrazoles, for example, serve as precursors for N,N'-ethylene-bridged polyiodoazoles, which exhibit significant biocidal efficiency due to their thermal decomposition products (Zhao et al., 2017).

Building Blocks for Heterocycle Fabrication

2H-Pyran-2-ones and their annelated analogs, related to pyrazole chemistry, act as multifaceted building blocks for creating a wide array of heterocycles. This versatility underscores the importance of pyrazole derivatives in the synthesis of biologically active and photophysically interesting molecules (Pratap & Ram, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-iodophenyl)-pyrazol-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZSIOGQPZRQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=CC=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)

![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)